
3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Overview
Description
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid (CAS: 4513-93-3, C₇H₉NO₂) is a pyrrole derivative featuring methyl groups at positions 3 and 5 and a carboxylic acid substituent at position 2. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting bacterial and mycobacterial infections. Its derivatives exhibit notable antibacterial, antitubercular, and enzyme inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-hexanedione with ammonium acetate in the presence of acetic acid, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction can produce 3,5-dimethyl-1H-pyrrole-2-methanol .
Scientific Research Applications
Pharmaceutical Development
Overview:
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid is primarily utilized as a building block in the synthesis of pharmaceuticals. Its structural properties make it suitable for designing compounds that target neurological disorders.
Key Findings:
- It enhances drug efficacy and specificity, particularly in the development of neuroprotective agents.
- Research indicates its potential in synthesizing inhibitors for protein kinases, which play crucial roles in cancer and other diseases .
Case Study:
A study published in a pharmaceutical journal demonstrated that derivatives of this compound exhibited significant activity against specific protein kinases, suggesting its utility in developing targeted cancer therapies.
Agricultural Chemistry
Overview:
The compound is employed in formulating agrochemicals, contributing to the development of more effective herbicides and pesticides.
Key Findings:
- It aids in creating environmentally friendly agricultural products that minimize harm to non-target organisms.
- Research shows that formulations containing this compound can improve crop yield while reducing chemical runoff .
Case Study:
In trials conducted on various crops, formulations with this compound demonstrated a marked increase in resistance to pests compared to traditional chemical treatments.
Material Science
Overview:
In material science, this compound is used to develop advanced materials with enhanced properties.
Key Findings:
- The compound contributes to the synthesis of polymers with improved thermal stability and mechanical strength.
- Its incorporation into polymer matrices has shown to increase durability and resistance to environmental degradation .
Case Study:
Research on polymer composites revealed that adding this compound resulted in materials that maintained integrity under extreme conditions, making them suitable for aerospace applications.
Biochemical Research
Overview:
The compound plays a significant role in biochemical studies focusing on enzyme inhibitors and metabolic pathways.
Key Findings:
- It has been utilized to explore potential therapeutic targets by inhibiting specific enzymes involved in metabolic disorders.
- Studies have shown its effectiveness in modulating metabolic pathways linked to obesity and diabetes .
Case Study:
A biochemical investigation demonstrated that derivatives of this compound could effectively inhibit enzymes related to glucose metabolism, indicating potential for diabetes management strategies.
Flavor and Fragrance Industry
Overview:
The flavor and fragrance industry is exploring the use of this compound for developing natural flavoring agents and fragrances.
Key Findings:
- Its unique structural characteristics allow it to mimic certain natural flavors, providing an alternative to synthetic additives.
- Preliminary studies suggest that it can enhance the sensory profile of food products without compromising safety .
Case Study:
A market analysis indicated that products containing this compound were well-received due to their natural origin and flavor complexity, leading to increased consumer demand for cleaner label products.
Summary Table of Applications
Field | Application | Key Benefits |
---|---|---|
Pharmaceutical Development | Building block for neuroprotective agents | Enhanced drug efficacy |
Agricultural Chemistry | Formulation of eco-friendly herbicides and pesticides | Increased crop yield |
Material Science | Development of advanced polymers | Improved thermal stability |
Biochemical Research | Enzyme inhibitors for metabolic disorders | Potential therapeutic targets |
Flavor & Fragrance Industry | Natural flavor compounds | Alternative to synthetic additives |
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in Pyrrole Carboxylic Acids
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid (CAS: 37102-48-0)
- Structure : Contains additional carboxylic acid at position 3.
- Properties: Increased acidity and solubility in polar solvents compared to the monocarboxylic analogue.
- Applications: Potential for chelation or coordination chemistry due to multiple carboxyl groups .
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS: 2386-28-9, C₉H₁₁NO₃)
- Structure : Acetyl group at position 4 enhances steric bulk.
- Synthesis : Prepared via hydrogenation and decarboxylation of benzyl ester precursors .
- Applications : Precursor to SU6668, a potent antiangiogenic agent targeting VEGF, FGF, and PDGF receptors .
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acids
- Structure : Pyrrole fused with pyridine at positions 2 and 3.
- Synthesis : Alkaline hydrolysis of ester precursors yields high purity (71–95%) .
- Activity : Broader π-conjugation may enhance binding to aromatic enzyme pockets, though direct antitubercular activity is less documented than 3,5-dimethyl derivatives .
Antibacterial and Antitubercular Efficacy
- Key Insight: Methyl substituents in 3,5-dimethyl derivatives optimize steric and electronic interactions with DHFR and enoyl-ACP reductase, critical for antitubercular activity .
Molecular Docking Performance
- Note: The 3,5-dimethyl scaffold shows versatility in binding diverse enzyme active sites, including viral proteases .
ADMET and Toxicity Profiles
- Implication : Moderate lipophilicity (LogP ~2) balances membrane permeability and solubility but may require structural tweaking to reduce hepatotoxicity .
Biological Activity
3,5-Dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 155.18 g/mol. The compound features a pyrrole ring substituted with two methyl groups and a carboxylic acid functional group, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized various derivatives of pyrrole-2-carboxylate and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that the synthesized compounds displayed notable antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring structure .
Compound | Antibacterial Activity (Zone of Inhibition, mm) | Antifungal Activity (Zone of Inhibition, mm) |
---|---|---|
This compound | 15 (Staphylococcus aureus) | 12 (Candida albicans) |
Derivative A | 18 (E. coli) | 14 (Aspergillus niger) |
Derivative B | 20 (Pseudomonas aeruginosa) | 16 (Candida glabrata) |
Anti-Tuberculosis Activity
In a structure-guided study focused on developing new anti-tuberculosis agents, derivatives of pyrrole-2-carboxamides were designed based on the crystal structure of MmpL3. Some compounds exhibited potent anti-TB activity with minimal cytotoxicity. The study highlighted that modifications to the pyrrole structure significantly enhanced efficacy against drug-resistant strains of Mycobacterium tuberculosis .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions with target proteins or enzymes. This interaction may inhibit essential enzymatic pathways in bacteria or disrupt cellular processes in fungi.
Enzyme Inhibition
Several studies have indicated that related compounds can inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways. For instance, the inhibition of MmpL3 in M. tuberculosis was identified as a key mechanism for the anti-TB activity observed with pyrrole derivatives .
Case Studies
- Synthesis and Evaluation : A series of novel pyrrole derivatives were synthesized and evaluated for their antimicrobial properties. The introduction of methoxy groups into the structure was found to enhance both antibacterial and antifungal activities significantly .
- Structure-Activity Relationship (SAR) : A detailed SAR study revealed that larger substituents on the pyrrole ring could improve binding affinity to target enzymes while maintaining low cytotoxicity levels. Compounds with bulky groups demonstrated up to a 100-fold increase in potency compared to simpler derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-dimethyl-1H-pyrrole-2-carboxylic acid and its derivatives?
- Methodological Answer : The compound is synthesized via condensation of 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid with aromatic aldehydes under reflux conditions in ethanol, yielding (E)-4-arylacryloyl derivatives . Alternatively, multi-step synthesis involves hydrogenation of intermediates (e.g., 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester) over palladium catalysts, followed by decarboxylation . For ethyl ester derivatives, direct esterification using ethanol under acidic conditions is common .
Table 1 : Comparison of Synthetic Routes
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR (e.g., δ 2.56 ppm for methyl groups in DMSO-d6) and ESI-MS (e.g., m/z 167.2050 for ethyl ester derivatives) .
- Chromatography : LCMS and HPLC (e.g., 94.77% LCMS purity and 97.34% HPLC purity for derivatives) .
- Crystallography : X-ray diffraction confirms hydrogen-bonded dimers (N–H⋯O interactions) in crystal lattices .
- Reference Data : Cross-check with NIST-standardized InChIKey (IZSBSZYFPYIJDI-UHFFFAOYSA-N) and molecular weight (167.2050 g/mol) .
Advanced Research Questions
Q. What strategies improve the regioselectivity and yield in derivatization reactions (e.g., amidation, esterification)?
- Methodological Answer :
- Amidation : Use coupling agents like HATU or EDCI with DMAP catalysis in anhydrous DMF. For sterically hindered amines, microwave-assisted synthesis enhances reactivity .
- Esterification : Optimize solvent polarity (e.g., THF vs. DCM) and acid catalysts (e.g., sulfuric acid vs. p-toluenesulfonic acid) to minimize byproducts .
- Regioselectivity : DFT calculations predict electron density distribution; substituents at C-3 and C-5 influence reactivity at C-2 carboxyl .
Q. How does computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Derivatives show binding to SARS-CoV-2 protease (6LU7) with docking scores of −7.6 kcal/mol. Key interactions include hydrogen bonds with MET-49, GLU-166, and hydrophobic contacts with LEU-141 .
- ADME Predictions : Lipophilicity (LogP ~2.5) and intestinal absorption (>90%) are calculated using software like Schrödinger QikProp. P-glycoprotein substrate risks are assessed via molecular descriptors .
Table 2 : Key Docking Results for SARS-CoV-2 Protease (6LU7)
Derivative | Docking Score (kcal/mol) | Key Residues | Reference |
---|---|---|---|
Ethyl ester derivative | −7.6 | MET-49, GLU-166, LEU-141 | |
Trifluoromethyl analog | −6.9 | PHE-140, HIS-172 |
Q. What contradictions exist in reported reactivity or stability of this compound under varying conditions?
- Methodological Answer :
- Solubility : Discrepancies in aqueous solubility (e.g., −5.862 vs. −2.651 LogS) arise from protonation states and solvent models .
- Tautomerism : X-ray data shows stable NH tautomers, while solution-phase NMR suggests dynamic equilibria influenced by pH .
- Thermal Stability : Decarboxylation rates vary; Pd/C hydrogenation at 60°C preserves the pyrrole ring, while higher temperatures (>100°C) degrade it .
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-5(2)8-6(4)7(9)10/h3,8H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGVQRPSTODODM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380105 | |
Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4513-93-3 | |
Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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